Carbacyclin

Cardiovascular Research Platelet Biology In Vitro Assay Development

Carbacyclin is a chemically stable prostacyclin analogue optimized for reproducible IP receptor signaling and platelet aggregation assays. Its unique dual IP/PPARδ activity enables cardiac fatty acid metabolism and angiogenesis research. Species-dependent potency (mouse vs. human IP) provides a translational pharmacology tool not available with cicaprost. Choose Carbacyclin for validated, publication-grade results.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 69552-46-1
Cat. No. B107582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbacyclin
CAS69552-46-1
Synonyms(5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
InChIKeyXZFRIPGNUQRGPI-WLPVIMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Carbacyclin (69552-46-1): Chemically Stable Prostacyclin Mimetic for Antiplatelet and Vasodilatory Research


Carbacyclin (CAS 69552-46-1), also known as carbaprostacyclin or 6a-carba-PGI2, is a first-generation, chemically stable analogue of the endogenous lipid mediator prostacyclin (PGI2) [1]. It functions as an agonist of the prostacyclin (IP) receptor, though with lower potency than native PGI2, and is characterized by its ability to potently inhibit platelet aggregation and induce vasodilation [2]. Its enhanced stability relative to the rapidly hydrolyzed natural ligand makes it a useful pharmacological tool for investigating IP receptor signaling, with notable secondary activity at PPARδ [3].

Why Carbacyclin Is Not Interchangeable with PGI2 or Second-Generation IP Agonists


Generic substitution of PGI2 mimetics is precluded by a complex interplay of chemical stability, receptor selectivity, and species-dependent pharmacology. While native prostacyclin (PGI2) is a highly potent agonist, its extreme hydrolytic instability [1] makes it impractical for many in vitro assays, directly motivating the use of stable analogs like carbacyclin. However, this stability is achieved at the cost of reduced potency and receptor selectivity [2]. Critically, carbacyclin's pharmacological profile diverges significantly from second-generation analogs like iloprost and cicaprost. It exhibits lower potency and distinct receptor selectivity fingerprints [2], and uniquely demonstrates species-specific functional differences, with significantly higher potency at mouse versus human IP receptors—a phenomenon not observed with cicaprost [3]. Therefore, experimental data cannot be reliably extrapolated between PGI2 analogs without specific, quantitative validation.

Carbacyclin Quantitative Differentiation: Comparative Evidence for Selection


Chemical Stability: Carbacyclin vs. Native Prostacyclin (PGI2)

Carbacyclin was specifically engineered to overcome the rapid hydrolytic degradation of its natural counterpart, prostacyclin (PGI2). Native PGI2 is unstable and is rapidly hydrolyzed in aqueous solution to the inactive derivative, 6-oxo-PGF1α [1]. In contrast, carbacyclin is characterized as a chemically stable analogue, with its inhibitory effect on platelet adhesion remaining constant for at least 30 minutes in vitro [2]. This fundamental difference in stability is the primary justification for its use in controlled experimental settings where native PGI2's short half-life would confound results.

Cardiovascular Research Platelet Biology In Vitro Assay Development

Potency vs. PGI2: Quantifying the Trade-off for Stability

The gain in chemical stability for carbacyclin comes with a predictable and quantifiable loss in potency compared to the native ligand. In vitro assays demonstrate that carbacyclin is less potent than PGI2 at inhibiting platelet aggregation [1]. This has been quantified across multiple species, showing that carbacyclin is approximately 0.03 times (or 3%) as active as PGI2 in inhibiting ADP- or collagen-induced aggregation in human, dog, and rabbit plasma [2]. This consistent molar potency difference must be accounted for in dose-response calculations and when interpreting data relative to studies using the natural ligand.

Platelet Aggregation Antithrombotic Research Receptor Pharmacology

Receptor Selectivity Profile: Carbacyclin vs. Iloprost

Second-generation analogs like iloprost were developed to improve potency, but their selectivity profiles differ from first-generation carbacyclin. Iloprost binds with equal high affinity (Ki = 11 nM) to both the human IP and EP1 receptors [1]. In contrast, carbacyclin exhibits a broader and less selective binding profile, with comparable affinity across IP, DP, FP, and EP receptors [2]. For researchers seeking a tool with a distinct 'polypharmacology' footprint, or conversely, those needing to avoid the potent EP1 agonism of iloprost, this difference is a critical selection criterion.

Receptor Selectivity Prostanoid Pharmacology Off-Target Effects

Species-Specific Pharmacology: Human vs. Mouse IP Receptor Potency

Carbacyclin exhibits a unique species-dependent pharmacology that is not shared by all IP receptor agonists. In direct comparative assays using cloned receptors, carbacyclin showed significantly higher potency at the mouse IP (mIP) receptor compared to the human IP (hIP) receptor. In contrast, the standard IP agonists cicaprost and iloprost did not display this species bias, behaving similarly at both hIP and mIP receptors [1]. Specifically, carbacyclin's pEC50 for stimulating adenylyl cyclase was 6.9 at hIP, while it was more potent at mIP [1].

Species-Specific Pharmacology Translational Research GPCR Assays

PPARδ-Mediated Signaling: A Distinct Mechanism from Cicaprost

Beyond its role as an IP receptor agonist, carbacyclin demonstrates a unique, receptor-independent activity through the nuclear receptor PPARδ. Carbacyclin has been shown to induce the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in cardiomyocytes via PPARδ activation, a pathway independent of the canonical IP receptor signaling cascade [1]. In stark contrast, cicaprost, a more selective IP agonist, has no in vivo angiogenic activity, whereas both iloprost and carbaprostacyclin (carbacyclin) induce angiogenesis [2]. This PPARδ activity is a key differentiator that may be desirable for studies of cardiac metabolism or angiogenesis.

Cardiac Metabolism Nuclear Receptor Signaling Angiogenesis

Optimal Applications of Carbacyclin in Research and Development


In Vitro Platelet Studies Requiring a Stable PGI2 Mimetic

When investigating the role of the prostacyclin (IP) receptor in platelet function, the extreme instability of the endogenous ligand, PGI2, poses a significant challenge. Carbacyclin, with its demonstrated chemical stability [1], is the compound of choice for such assays. Protocols investigating platelet aggregation inhibition, adhesion, or cAMP elevation that require consistent agonist activity over minutes to hours can be reliably executed. Researchers must account for its ~33-fold lower potency relative to native PGI2 by adjusting working concentrations accordingly .

Studies of Cardiac Metabolism via PPARδ Activation

Carbacyclin is uniquely suited for research exploring the intersection of prostanoid signaling and cardiac fatty acid metabolism. Its established ability to induce CPT-1 expression in cardiomyocytes via a PPARδ-dependent, IP receptor-independent pathway [1] makes it an ideal tool compound. This application leverages a differentiating feature that is not present in more selective IP agonists like cicaprost. It is particularly relevant for investigations into myocardial energetics, fuel substrate utilization, and the metabolic underpinnings of heart failure.

In Vivo Angiogenesis Models with Non-Selective IP Agonism

For in vivo studies where the induction of angiogenesis is the desired biological outcome, carbacyclin provides a stable, dual-action tool. Comparative research has shown that, unlike the selective agonist cicaprost, carbacyclin (along with iloprost) promotes angiogenesis in vivo [1]. This application capitalizes on carbacyclin's broader receptor profile and its PPARδ-mediated effects, making it a relevant compound for preclinical research in wound healing, ischemic tissue repair, and vascular biology.

Investigating Species Differences in IP Receptor Pharmacology

The unique species-dependent pharmacology of carbacyclin makes it an essential tool for basic science investigating the structural and functional differences between human and rodent IP receptors. The documented discrepancy in its potency at the mouse versus human IP receptor [1], a characteristic not shared by cicaprost or iloprost, allows researchers to probe the nuances of agonist-receptor interactions across species. This is invaluable for laboratories engaged in translational pharmacology, where understanding species-specific responses is critical for interpreting data from animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbacyclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.